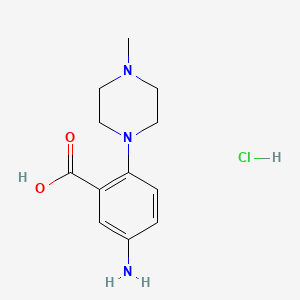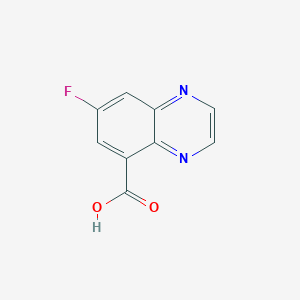
7-Fluoroquinoxaline-5-carboxylic acid
説明
7-Fluoroquinoxaline-5-carboxylic acid is a chemical compound with the molecular formula C9H5FN2O2 and a molecular weight of 192.15 . It is a powder in physical form .
Molecular Structure Analysis
The molecule contains a total of 20 bonds. There are 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 192.15 .科学的研究の応用
Photochemistry and Phototoxicity
- Photostability and Phototoxicity : Research on fluorinated quinolones, including derivatives similar to 7-fluoroquinoxaline-5-carboxylic acid, reveals insights into their photostability and potential phototoxicity. The study of these compounds, used as antibacterials, shows they undergo heterolytic defluorination upon exposure to light, which can be a pathway for generating aryl cations in solution. This process relates to their phototoxic effects (Fasani et al., 1999).
Antibacterial Properties
- Broad Antibacterial Activity : Research on fluoroquinolones, structurally related to this compound, indicates a broad range of antibacterial activities. These compounds are effective against both gram-negative and gram-positive bacteria, making them potent antibacterial agents (Wolfson & Hooper, 1985).
- Design for Potent Antibacterial Drugs : Novel derivatives of quinolones and naphthyridones, including compounds structurally akin to this compound, have been synthesized and tested for their antibacterial activities. Such compounds demonstrate significant potency against various bacterial strains, highlighting their potential as antibacterial agents (Kuramoto et al., 2003).
Antimicrobial Activities
- Potential in Antimycobacterial Applications : Some fluoroquinolones, sharing core structures with this compound, have been evaluated for their antimycobacterial properties. These compounds exhibit in vitro and in vivo activities against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Senthilkumar et al., 2009).
Environmental Interactions
- Binding to Clay Minerals : Studies have shown that fluoroquinolone carboxylic acid derivatives, similar to this compound, can bind to clay minerals. This interaction is relevant in understanding their environmental fate and behavior, especially considering their use in large-scale animal husbandry and subsequent transport to agricultural areas (Nowara et al., 1997).
作用機序
Target of Action
Fluoroquinolones primarily target bacterial DNA-gyrase, an enzyme critical for DNA replication .
Mode of Action
Fluoroquinolones inhibit bacterial DNA-gyrase, preventing the unwinding of DNA necessary for replication. This inhibition disrupts bacterial reproduction .
Biochemical Pathways
The inhibition of DNA-gyrase affects the DNA replication pathway in bacteria, leading to cell death .
Result of Action
The result of fluoroquinolones’ action is the inhibition of bacterial growth and replication, leading to the death of bacterial cells .
Safety and Hazards
特性
IUPAC Name |
7-fluoroquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-5-3-6(9(13)14)8-7(4-5)11-1-2-12-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEZHSGHMHHGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-51-3 | |
| Record name | 7-fluoroquinoxaline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


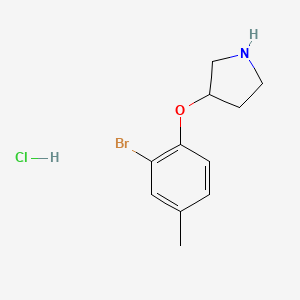
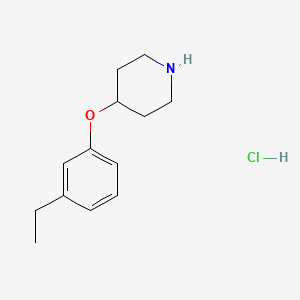
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)
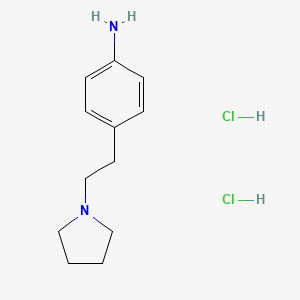
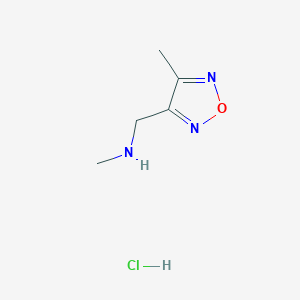
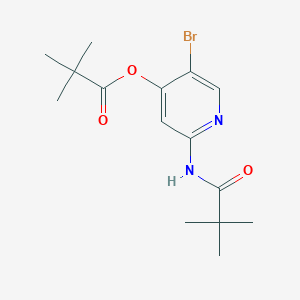
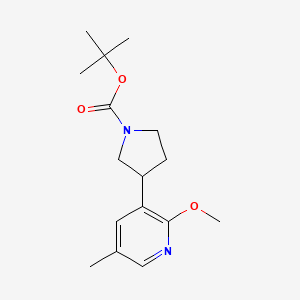
![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)
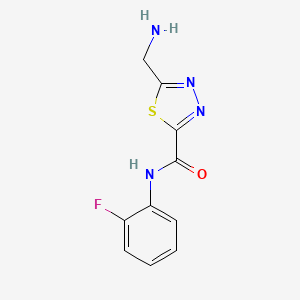


![tert-Butyl (2-(trimethylsilyl)furo[3,2-b]pyridin-6-yl)methylcarbamate](/img/structure/B1521488.png)
